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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
LY2940094, also known as BTRX246040, is a potent, selective, and orally bioavailable

antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] With its unique

pharmacological profile, LY2940094 has been investigated for its therapeutic potential in

treating major depressive disorder (MDD) and alcohol dependence.[1][3] This technical guide

provides a comprehensive overview of LY2940094 tartrate, including its mechanism of action,

preclinical and clinical data, and detailed experimental methodologies. The information is

intended to support researchers and drug development professionals in their understanding

and potential future investigation of this compound.

Chemical and Physical Properties
LY2940094 tartrate is the tartrate salt of the active free base.[4]

Property Value

CAS Number 1307245-87-9 (tartrate)

Synonyms LY-2940094, BTRX-246040, BTRX246040

Chemical Formula C₂₆H₂₉ClF₂N₄O₈S

Molecular Weight 631.04 g/mol
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Mechanism of Action
LY2940094 acts as a selective antagonist at the NOP receptor, a G protein-coupled receptor.[1]

[5] The N/OFQ system, including the NOP receptor, is implicated in the modulation of various

physiological processes, including mood, stress, and reward pathways.[2][6] By blocking the

NOP receptor, LY2940094 is hypothesized to counteract the effects of the endogenous ligand

N/OFQ, thereby producing its therapeutic effects.[1]

Signaling Pathway
The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by its

endogenous ligand N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels. It also modulates ion channels, such as activating G protein-coupled

inwardly rectifying potassium channels (GIRKs) and inhibiting N-type calcium channels.

LY2940094, as an antagonist, blocks these downstream effects of N/OFQ binding.
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Diagram 1: Simplified NOP Receptor Signaling Pathway
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A significant body of preclinical research has evaluated the pharmacological effects of

LY2940094 in various rodent models. These studies have demonstrated its potential as an

antidepressant and an agent for reducing alcohol consumption.

In Vitro Binding and Functional Activity
LY2940094 exhibits high potency and selectivity for the NOP receptor.[2][7]

Parameter Species Value

Ki Human 0.105 nM

Kb Human 0.166 nM

Selectivity
>4000-fold vs. mu, kappa, or

delta opioid receptors

In Vivo Studies
In the mouse forced-swim test, an established model for screening antidepressant drugs,

LY2940094 demonstrated antidepressant-like behavioral effects.[7][8] The minimal effective

dose was found to be 30 mg/kg.[7] Notably, these effects were absent in NOP receptor

knockout mice, confirming the on-target activity of the compound.[7][8]

LY2940094 showed anxiolytic-like activity in several rodent models, including the fear-

conditioned freezing assay in mice, reduction of stress-induced increases in cerebellar cGMP

in mice, and attenuation of stress-induced hyperthermia in rats.[7][8] However, it was inactive in

other anxiety models such as the conditioned suppression, 4-plate test, and novelty-

suppressed feeding.[7][8]

LY2940094 has been shown to reduce ethanol self-administration and ethanol-seeking

behaviors in animal models.[2][6] It dose-dependently decreased homecage ethanol self-

administration in alcohol-preferring rat strains without affecting food or water intake.[2][6]

Furthermore, it attenuated progressive ratio operant responding for ethanol and completely

blocked stress-induced reinstatement of ethanol-seeking.[2][6]

A 10 mg/kg oral dose of LY2940094 in rats resulted in 62% NOP receptor occupancy in the

brain.[2] In a combination study with fluoxetine in mice, co-administration of LY2940094 did not
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significantly alter the plasma or brain concentrations of either drug, nor did it change the

occupancy of NOP receptors or the serotonin transporter (SERT).[7]

Compoun
d(s)

Plasma
[Fluoxeti
ne]
(ng/mL)

Plasma
[LY29400
94]
(ng/mL)

Brain
[Fluoxeti
ne] (ng/g)

Brain
[LY29400
94] (ng/g)

% NOP
RO

% SERT
RO

Fluoxetine

+ Vehicle
450 ± 40 — 7349 ± 520 — 16.5 ± 4.4 95.7 ± 1.3

Vehicle +

LY2940094
— 140 ± 14 — 123 ± 25 97.0 ± 0.8 6.0 ± 1.3

Fluoxetine

+

LY2940094

400 ± 34 150 ± 37 6960 ± 781 131 ± 30 99.9 ± 0.5 95.5 ± 1.8

Data from

a study in

mice.[7]

Clinical Development
LY2940094 has been evaluated in clinical trials for major depressive disorder and alcohol

dependence.

Major Depressive Disorder (MDD)
A proof-of-concept, 8-week, double-blind, placebo-controlled study assessed the efficacy of

LY2940094 (40 mg once daily) in patients with MDD.[1] While the primary efficacy criterion was

not met, the study provided some evidence for an antidepressant effect.[1] LY2940094 was

reported to be safe and well-tolerated.[1]

Alcohol Dependence
In an 8-week, randomized, double-blind, placebo-controlled trial, 88 patients with alcohol

dependence received either 40 mg/day of LY2940094 or a placebo.[3] Compared to placebo,

LY2940094 significantly reduced the percentage of heavy drinking days and increased the
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percentage of abstinent days.[3] The most common treatment-emergent adverse events

included insomnia, vomiting, and anxiety.[3]

Experimental Protocols
The following are summaries of key experimental protocols used in the evaluation of

LY2940094.

Mouse Forced-Swim Test
This assay is used to assess antidepressant-like activity.

Animals: Male NIH-Swiss mice (20-25 g) are used.[7]

Drug Administration: LY2940094 is dissolved in 20% Captisol® in 25 mmol/L phosphate

buffer (pH 2) and administered orally (p.o.) 60 minutes prior to testing.[7]

Procedure: Mice are placed individually in clear plastic cylinders (10 cm diameter, 25 cm

height) filled with 6 cm of water (22–25°C) for a 6-minute session.[7]

Data Analysis: The duration of immobility during the last 4 minutes of the test is recorded and

analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.
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Diagram 2: Mouse Forced-Swim Test Workflow

Ethanol Self-Administration in Rats
This model evaluates the effect of a compound on voluntary alcohol consumption.

Animals: Alcohol-preferring rat strains (e.g., Indiana Alcohol-Preferring (P) rats) are used.[2]
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Housing: Rats are individually housed with ad libitum access to food and water, and a choice

between water and a 15% ethanol solution.

Drug Administration: LY2940094 is administered orally.

Procedure: Daily fluid intake (ethanol solution and water) is measured to determine the

amount of ethanol consumed.

Data Analysis: The change in ethanol consumption following drug administration is compared

to baseline and vehicle control groups.

Clinical Trial for Alcohol Dependence
This protocol outlines the design of the proof-of-concept study in patients.

Study Design: 8-week, randomized, double-blind, placebo-controlled trial.[3]

Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3

to 6 heavy drinking days per week.[3]

Treatment Arms:

LY2940094 (40 mg/day, oral) (N=44)

Placebo (oral) (N=44)

Primary Efficacy Endpoint: Change from baseline in the number of drinks per day during the

second month of treatment.[3]

Secondary Endpoints: Percentage of heavy drinking days and percentage of abstinent days.

[3]

Data Analysis: Mixed-model repeated measures analysis is used to compare the treatment

and placebo groups.[3]
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Diagram 3: Logical Flow of the Alcohol Dependence Clinical Trial

Conclusion
LY2940094 tartrate is a novel NOP receptor antagonist with a well-characterized preclinical

profile demonstrating antidepressant- and anxiolytic-like effects, as well as the ability to reduce

alcohol consumption in animal models. Clinical studies have provided initial evidence for its

therapeutic potential in major depressive disorder and alcohol dependence, with a favorable

safety profile. The data presented in this guide underscore the potential of targeting the

N/OFQ-NOP receptor system for the development of new treatments for these disorders.

Further research is warranted to fully elucidate the therapeutic utility and underlying

mechanisms of LY2940094.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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